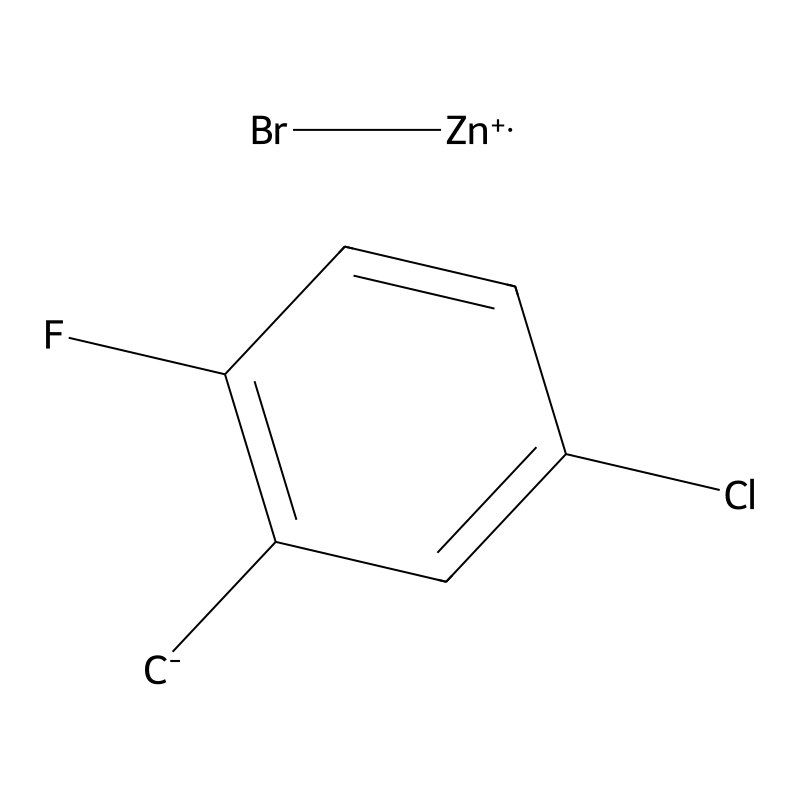

5-Chloro-2-fluorobenzylzinc bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Carbon-Carbon Bond Formation

Due to the presence of a zinc-carbon bond (BnZn), 5-Cl-2-F-BnZnBr can potentially participate in Negishi coupling reactions. Negishi coupling involves reacting an organic halide (RX) with an organozinc compound (RZnX) in the presence of a palladium catalyst to form a new carbon-carbon bond (C-C) []. The 5-chloro and 2-fluoro substituents on the benzyl ring might influence the reactivity and regioselectivity of the coupling reaction depending on the chosen reaction conditions.

Functionalization of Carbonyl Compounds

Organozinc reagents like 5-Cl-2-F-BnZnBr can react with carbonyl compounds (aldehydes, ketones) to form alcohols with regio- and stereoselectivity depending on the reaction conditions []. The presence of the halogen substituents (chloro and fluoro) might affect the reactivity of the zinc atom towards the carbonyl group.

5-Chloro-2-fluorobenzylzinc bromide is an organozinc compound characterized by the presence of a zinc atom bonded to a benzyl group that contains both chlorine and fluorine substituents. Its molecular formula is CHBrClF, with a molecular weight of approximately 223.47 g/mol. This compound typically appears as a white to orange powder and is sensitive to air, requiring storage under inert gas conditions to maintain stability. It is classified as hazardous, with potential risks such as skin burns and respiratory irritation due to its corrosive nature .

5-Chloro-2-fluorobenzylzinc bromide is primarily utilized in cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it acts as a nucleophile. In these reactions, it can couple with various electrophiles, including aryl halides or vinyl halides, facilitating the formation of carbon-carbon bonds. The presence of both chlorine and fluorine enhances its reactivity and selectivity in these transformations .

The synthesis of 5-Chloro-2-fluorobenzylzinc bromide typically involves the reaction of 5-chloro-2-fluorobenzyl bromide with zinc metal or zinc chloride in an appropriate solvent such as tetrahydrofuran (THF). The general procedure can be summarized as follows:

- Preparation of the Bromide: Start with 5-chloro-2-fluorobenzyl bromide.

- Reaction with Zinc: Add zinc powder to the bromide in THF under inert atmosphere conditions.

- Formation of the Zinc Complex: Stir the mixture at room temperature until complete conversion is observed.

- Isolation: The resulting zinc complex can be purified by filtration or chromatography.

This synthetic route allows for the efficient generation of the desired organozinc compound suitable for further applications in organic synthesis .

5-Chloro-2-fluorobenzylzinc bromide finds applications primarily in organic synthesis, particularly in:

- Cross-Coupling Reactions: Used extensively in forming complex organic molecules through reactions with various electrophiles.

- Pharmaceutical Development: Potentially useful in synthesizing biologically active compounds due to its unique reactivity profile.

- Material Science: May be explored for developing new materials with specific electronic or optical properties .

Interaction studies involving 5-Chloro-2-fluorobenzylzinc bromide are crucial for understanding its reactivity and potential biological effects. Research often focuses on its interactions with various electrophiles in cross-coupling reactions, assessing factors such as reaction conditions, yield, and selectivity. Additionally, studies may investigate its compatibility with different solvents and reagents to optimize synthetic pathways .

Several compounds share structural similarities with 5-Chloro-2-fluorobenzylzinc bromide, each exhibiting unique properties and applications:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Chloro-2-fluorobenzyl bromide | CHBrClF | Different halogen positioning affects reactivity |

| 2-Chloro-5-fluorobenzyl bromide | CHBrClF | Similar structure but distinct electronic properties |

| 4-Fluorobenzylzinc chloride | CHClFZ | Lacks chlorine at position five; used in different coupling reactions |

| 2,5-Dichloro-3-fluorophenylzinc bromide | CHBrClF | Increased chlorination enhances nucleophilicity |

These compounds highlight the significance of halogen positioning and substitution patterns on reactivity and application scope in synthetic chemistry. The unique combination of chlorine and fluorine in 5-Chloro-2-fluorobenzylzinc bromide contributes to its distinct chemical behavior compared to its analogs .